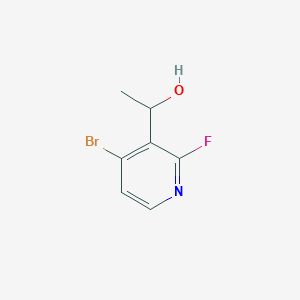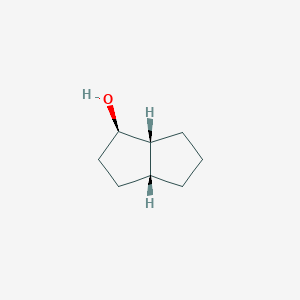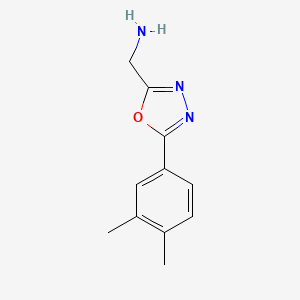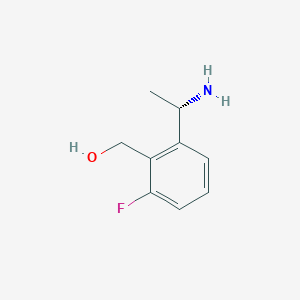
(S)-(2-(1-Aminoethyl)-6-fluorophenyl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-(2-(1-Aminoethyl)-6-fluorophenyl)methanol is a chiral compound with significant potential in various scientific fields. This compound features a fluorine atom, an amino group, and a hydroxyl group attached to a benzene ring, making it a versatile molecule for chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-(2-(1-Aminoethyl)-6-fluorophenyl)methanol typically involves the reduction of the corresponding ketone or aldehyde precursor. One common method is the asymmetric reduction of 2-(1-Aminoethyl)-6-fluorobenzaldehyde using chiral catalysts or reducing agents such as sodium borohydride in the presence of chiral ligands. The reaction is usually carried out under mild conditions, with temperatures ranging from 0°C to room temperature.
Industrial Production Methods
Industrial production of this compound may involve large-scale asymmetric hydrogenation processes. These processes utilize chiral catalysts and high-pressure hydrogen gas to achieve high yields and enantiomeric purity. The reaction conditions are optimized to ensure efficient conversion and minimal by-products.
Análisis De Reacciones Químicas
Types of Reactions
(S)-(2-(1-Aminoethyl)-6-fluorophenyl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Substitution: The amino and hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used under acidic or basic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents used under mild conditions.
Substitution: Nucleophiles such as halides or amines can be used in the presence of catalysts or under basic conditions.
Major Products Formed
Oxidation: Formation of 2-(1-Aminoethyl)-6-fluorobenzaldehyde or 2-(1-Aminoethyl)-6-fluorobenzophenone.
Reduction: Formation of various reduced derivatives, depending on the specific reaction conditions.
Substitution: Formation of substituted derivatives with different functional groups replacing the amino or hydroxyl groups.
Aplicaciones Científicas De Investigación
(S)-(2-(1-Aminoethyl)-6-fluorophenyl)methanol has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.
Medicine: Explored for its potential therapeutic effects, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of (S)-(2-(1-Aminoethyl)-6-fluorophenyl)methanol involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of enzymes, depending on its binding affinity and the nature of the target. The presence of the fluorine atom enhances its binding properties, making it a valuable tool for studying biochemical pathways and developing therapeutic agents.
Comparación Con Compuestos Similares
Similar Compounds
- (S)-(2-(1-Aminoethyl)-4-fluorophenyl)methanol
- (S)-(2-(1-Aminoethyl)-6-chlorophenyl)methanol
- (S)-(2-(1-Aminoethyl)-6-bromophenyl)methanol
Uniqueness
(S)-(2-(1-Aminoethyl)-6-fluorophenyl)methanol is unique due to the presence of the fluorine atom at the 6-position, which significantly influences its chemical reactivity and biological activity. The fluorine atom enhances the compound’s stability and binding affinity, making it more effective in various applications compared to its analogs with different halogen substitutions.
Propiedades
Fórmula molecular |
C9H12FNO |
|---|---|
Peso molecular |
169.20 g/mol |
Nombre IUPAC |
[2-[(1S)-1-aminoethyl]-6-fluorophenyl]methanol |
InChI |
InChI=1S/C9H12FNO/c1-6(11)7-3-2-4-9(10)8(7)5-12/h2-4,6,12H,5,11H2,1H3/t6-/m0/s1 |
Clave InChI |
OGQBYQMUGGFCPB-LURJTMIESA-N |
SMILES isomérico |
C[C@@H](C1=C(C(=CC=C1)F)CO)N |
SMILES canónico |
CC(C1=C(C(=CC=C1)F)CO)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


dimethyl-](/img/structure/B12974755.png)
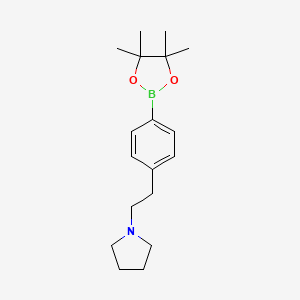
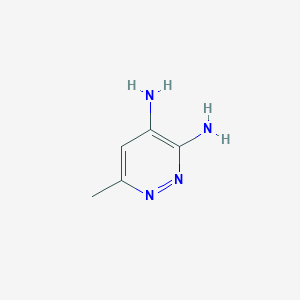

![Ethyl 3-amino-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylate](/img/structure/B12974787.png)

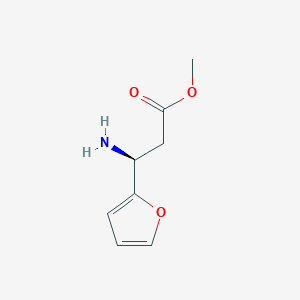
![7-Chloro-[1,2,4]triazolo[4,3-a]pyridin-3-amine](/img/structure/B12974806.png)
